2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a fluorinated heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 2, a trifluoromethyl group at position 7, and a carboxylic acid moiety at position 6. Its molecular formula is C₉H₆F₃N₃O₂, with a molecular weight of 245.16 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid provides a site for derivatization or salt formation, making it a versatile scaffold in medicinal chemistry and material science.
Properties
IUPAC Name |
2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O2/c1-4-2-6-13-3-5(8(16)17)7(9(10,11)12)15(6)14-4/h2-3H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVZYEUUUQGPHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C2C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377637 | |
| Record name | 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
691868-52-7 | |
| Record name | 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications.
Mode of Action
It’s known that the photophysical properties of similar compounds can be tuned by electron-donating groups (edgs) at position 7 on the fused ring, which improve both the absorption and emission behaviors.
Biochemical Pathways
Similar compounds have been used in studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials.
Biological Activity
2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (hereafter referred to as "the compound") is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, including its pharmacological properties, synthesis methods, and potential therapeutic applications.
Structural Overview
The compound's structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins. The carboxylic acid functional group can facilitate interactions with biological macromolecules.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and others. For instance, one study reported an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating potent antiproliferative activity . The compound also demonstrated selectivity, showing significantly less effect on non-cancerous cell lines.
Enzyme Inhibition
The compound exhibits inhibitory effects on several key enzymes involved in cancer progression and metabolism:
- CDK6/Cyclin D3 Inhibition : It has been reported to inhibit CDK6 with an IC50 of 290 nM, comparable to established inhibitors such as Abemaciclib .
- Matrix Metalloproteinases (MMPs) : The compound also showed significant inhibition of MMP-2 and MMP-9, which are implicated in cancer metastasis and tissue remodeling .
Pharmacokinetics
The pharmacokinetic profile of the compound indicates favorable absorption and distribution characteristics. It has shown an oral bioavailability of 31.8% with a clearance rate of 82.7 mL/h/kg after intravenous administration . Importantly, it did not exhibit acute toxicity in animal models at doses up to 2000 mg/kg .
Synthesis Methods
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with various electrophilic compounds under controlled conditions. For example, the synthesis pathway may include halogenation reactions that yield regioselective products suitable for further functionalization .
Case Studies and Experimental Findings
Several case studies have documented the biological activity of related pyrazolo[1,5-a]pyrimidines:
- Antitumor Efficacy : A study demonstrated that derivatives of the compound inhibited tumor growth in vivo and reduced lung metastasis in mouse models .
- Selectivity Index : The compound exhibited a selectivity index significantly higher than traditional chemotherapeutics like 5-Fluorouracil (5-FU), suggesting potential for reduced side effects while maintaining efficacy .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Positional Isomerism : Shifting the methyl or carboxylic acid group (e.g., from position 2 to 6) impacts steric and electronic profiles. For example, 6-methyl-7-CF₃ derivatives may exhibit different crystal packing due to altered planar interactions .
Functional Group Effects : Carboxylic acid derivatives (e.g., 6-COOH vs. 3-COOH) influence solubility and intermolecular interactions. Esterification (e.g., ethyl ester at position 6) enhances membrane permeability but reduces aqueous solubility .
Preparation Methods
Cyclocondensation of β-Keto Esters with Aminopyrazoles
The foundational approach involves cyclocondensation between 3-amino-5-methyl-1H-pyrazole and β-keto esters bearing trifluoromethyl groups. Ethyl 4,4,4-trifluoro-3-oxobutanoate serves as a preferred electrophilic partner due to its ability to introduce both the trifluoromethyl (-CF₃) and ester (-COOEt) functionalities in a single step. Under microwave irradiation (110°C, 2 h), this reaction proceeds via a [4+2] cycloaddition mechanism, forming the pyrazolo[1,5-a]pyrimidine core with the ethyl ester group at position 6 (Fig. 1A). Yields typically range from 58–72%, contingent upon solvent polarity and microwave power.
Reaction Conditions
Hydrolysis of Ethyl Esters to Carboxylic Acids
Acid-Catalyzed Ester Cleavage
Hydrolysis of the ethyl ester intermediate (ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate) employs concentrated hydrochloric acid (HCl) in a dioxane/water mixture (1:1 v/v). Refluxing at 100°C for 6–8 h achieves near-quantitative conversion to the carboxylic acid.
Optimized Protocol
Base-Mediated Saponification
Alternative hydrolysis using sodium hydroxide (NaOH) in ethanol/water (3:1 v/v) at 80°C for 4 h provides comparable yields (85–91%) but requires neutralization with dilute HCl to precipitate the product.
Optimization of Reaction Parameters
Microwave vs. Conventional Heating
Comparative studies reveal microwave irradiation reduces reaction times by 75% while improving yields by 12–18% (Table 1).
Table 1. Cyclocondensation Efficiency Under Different Conditions
| Method | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Conventional Reflux | 110 | 12 | 51 |
| Microwave Irradiation | 110 | 2 | 63 |
Solvent Effects on Hydrolysis
Polar aprotic solvents like dimethylformamide (DMF) accelerate ester cleavage but promote decarboxylation side reactions. Mixed aqueous-organic systems (e.g., dioxane/H₂O) balance reactivity and selectivity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
A prominent carbonyl stretch at 1695 cm⁻¹ confirms the carboxylic acid functionality, while the CF₃ group absorbs at 1145 cm⁻¹.
Comparative Analysis of Synthetic Methodologies
Yield and Scalability
Microwave-assisted cyclocondensation followed by acid hydrolysis offers the most scalable route, with total yields exceeding 55% over two steps. Conventional methods suffer from longer reaction times and lower throughput.
Purity and Byproduct Formation
Base-mediated saponification generates fewer decarboxylated byproducts (<2%) compared to acid hydrolysis (5–7%), making it preferable for pharmaceutical applications.
Q & A
Q. What are the established synthetic routes for 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid?
- Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach includes cyclocondensation of substituted pyrazole precursors with trifluoromethyl-containing reagents under reflux conditions. For example, heating a mixture of 5-amino-1H-pyrazole derivatives and trifluoromethyl ketones in acetic acid at 433–438 K for 2.5 hours yields the pyrazolo[1,5-a]pyrimidine core. Subsequent carboxylation at position 6 is achieved via hydrolysis or oxidation steps . Key reagents include sodium azide for cyclization and sulfamic acid as a catalyst for eco-friendly, solvent-free protocols .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer:
- 1H/13C NMR: The pyrazole and pyrimidine protons resonate between δ 7.5–9.5 ppm, while the trifluoromethyl group appears as a singlet near δ 3.3 ppm. Carboxylic acid protons are typically absent due to exchange broadening but confirmed via IR (stretch at ~1695 cm⁻¹) .
- X-ray Crystallography: Single-crystal analysis reveals planarity of the pyrazolo[1,5-a]pyrimidine core (average deviation: 0.006 Å). Substituents like trifluoromethyl and methyl groups exhibit torsional angles (e.g., C(11)-C(18)-C(19)-C(20) = -176.8°) that influence molecular packing via Cl⋯Cl (3.475 Å) and van der Waals interactions .
Advanced Research Questions
Q. How do substituents like trifluoromethyl impact reaction yields, and how can optimization address this?
- Methodological Answer: Trifluoromethyl groups often reduce yields due to steric hindrance and electronic effects. For instance, aprotic solvents like toluene favor pyrazolo[1,5-a]pyrimidinone byproducts over the desired product. To mitigate this:
- Use protic solvents (e.g., acetic acid) to stabilize intermediates.
- Optimize catalyst loading (e.g., 10 mol% CuI for coupling reactions).
- Adjust reaction time (12–14 hours) to avoid decomposition .
Data Example:
| Substituent | Solvent | Yield (%) | Byproduct (%) |
|---|---|---|---|
| CF3 | Acetic acid | 66.78 | <5 |
| CF3 | Toluene | 42.1 | 35 (pyrimidinone) |
Q. How can structural discrepancies between computational models and experimental data be resolved?
- Methodological Answer: Discrepancies often arise in dihedral angles and hydrogen bonding. Strategies include:
- Refining X-ray data with software like CrystalClear (R[F²] < 0.055).
- Validating computational models (DFT) against crystallographic parameters like bond lengths (C–N: 1.34 Å vs. calculated 1.32 Å) .
- Performing Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding contributes 15–20% to lattice energy) .
Q. What in vitro assays are suitable for evaluating biological activity, and how is solubility addressed?
- Methodological Answer:
- Enzyme Inhibition Assays: Use recombinant kinases (e.g., EGFR) with ADP-Glo™ kits. The trifluoromethyl group enhances binding to hydrophobic pockets (e.g., Lys692 via H-bonding at 3.37 Å) .
- Solubility Enhancement: Co-solvents like DMSO (≤10% v/v) or cyclodextrin inclusion complexes improve aqueous solubility (from <0.1 mg/mL to ~2 mg/mL) .
Data Contradiction Analysis
Q. Why do NMR spectra sometimes show unexpected peaks for pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer: Extra peaks may arise from:
- Tautomerism: The pyrimidine ring exists in keto-enol equilibrium, detectable via variable-temperature NMR (VT-NMR).
- Residual Solvents: Ethanol or DMF traces in recrystallized samples appear as singlets (δ 1.1–3.5 ppm). Use high-vacuum drying (0.1 mmHg, 24 hours) to remove solvents .
Experimental Design Challenges
Q. How to prevent decomposition during purification of acid-labile derivatives?
- Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
